molecular formula C21H20ClN3O3 B2713496 N-(2-chloro-4-fluorophenyl)-2-[1-(3,4-dimethylbenzyl)-1H-pyrrol-2-yl]-2-oxoacetamide CAS No. 1251672-48-6

N-(2-chloro-4-fluorophenyl)-2-[1-(3,4-dimethylbenzyl)-1H-pyrrol-2-yl]-2-oxoacetamide

Cat. No. B2713496
M. Wt: 397.86
InChI Key: WRPHAAAXKDRNIQ-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The IUPAC name can provide information about the structure of the compound.



Synthesis Analysis

The synthesis of a compound involves understanding the reactions used to create it. This usually involves identifying the starting materials and the conditions under which the reaction occurs.



Molecular Structure Analysis

This involves understanding the 3D structure of the molecule, including the types of bonds (covalent, ionic, etc.) and their arrangement in space.



Chemical Reactions Analysis

This involves understanding how the compound reacts with other substances. This can include its reactivity, what types of reactions it undergoes, and what products are formed.



Physical And Chemical Properties Analysis

This includes properties like melting point, boiling point, solubility, density, and specific rotation. These properties can give clues about the compound’s structure and reactivity.


Scientific Research Applications

Imaging Agent for Neurodegenerative Disorders

N-(2-chloro-4-fluorophenyl)-2-[1-(3,4-dimethylbenzyl)-1H-pyrrol-2-yl]-2-oxoacetamide shows promise as an imaging agent in the study of neurodegenerative disorders. Compounds with structural similarities have been found to have high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs), making them suitable candidates for positron emission tomography (PET) imaging in neurodegenerative diseases (Fookes et al., 2008).

Potential Anti-inflammatory Applications

Derivatives of this compound have exhibited significant anti-inflammatory activity. A study synthesized derivatives by reacting pyrazole with various substituted N-(3-chloro-4-fluorophenyl)-2-(4-oxo-2-thioxothiazolidin-3-yl)acetamides, and some showed noteworthy anti-inflammatory effects (Sunder & Maleraju, 2013).

Herbicide Detection in Water

The compound's structural analogs have been used in the analysis and detection of herbicides in natural water. Such compounds are isolated using solid-phase extraction and detected using techniques like gas chromatography-mass spectrometry, indicating potential environmental applications (Zimmerman et al., 2002).

Radioligand Development for PET Imaging

Certain derivatives are being developed as radioligands for PET imaging. These compounds, owing to their selectivity for the translocator protein (18 kDa), are valuable in imaging studies related to the central nervous system (Dollé et al., 2008).

Metabolism and Biotransformation Studies

The compound and its derivatives are also being studied for their metabolism and biotransformation. Understanding the metabolic pathways of these compounds is crucial for their development as therapeutic agents or diagnostic tools (Sweeny et al., 2010).

Safety And Hazards

This involves understanding the potential risks associated with handling or exposure to the compound. This can include toxicity, flammability, and environmental impact.


Future Directions

This could involve potential applications of the compound, areas for further research, or possible modifications to its structure to enhance its properties.


properties

IUPAC Name

2-[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy-N-[(4-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O3/c1-14-11-20(25-21(24-14)16-5-7-17(22)8-6-16)28-13-19(26)23-12-15-3-9-18(27-2)10-4-15/h3-11H,12-13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRPHAAAXKDRNIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C2=CC=C(C=C2)Cl)OCC(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[2-(4-chlorophenyl)-6-methylpyrimidin-4-yl]oxy}-N-[(4-methoxyphenyl)methyl]acetamide

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